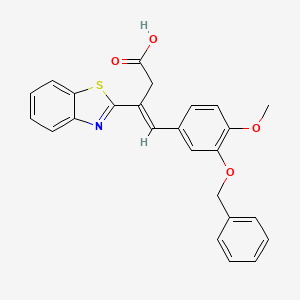

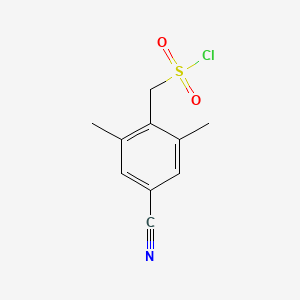

![molecular formula C21H19N3O B2612496 N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-1-naphthamide CAS No. 868978-04-5](/img/structure/B2612496.png)

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-1-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-1-naphthamide” is a complex organic compound. It belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 . Other methods have included treating 2-aminopyridines with α-haloketones in polar organic solvents .Molecular Structure Analysis

The molecular structure of “N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-1-naphthamide” is complex. The structure of similar compounds, such as 7-Methylimidazo(1,2-a)pyridine, has been determined using X-ray structural analysis . The structure is also available as a 2d Mol file or as a computed 3d SD file .Applications De Recherche Scientifique

Organic Synthesis

Imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds, are used in organic synthesis . The direct functionalization of this valuable scaffold is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Pharmaceutical Chemistry

Imidazo[1,2-a]pyridines are also used in pharmaceutical chemistry . They are used in the development of new chemosynthetic strategies and drug development due to their wide range of applications in medicinal chemistry .

Radical Reactions

Recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines have been made through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Chemosynthetic Methodologies

Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies viz., multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Antibacterial Applications

Substituted imidazo[1,2-a]pyridines possess a broad spectrum of biological activity and can be used as antibacterial drugs .

Antifungal Applications

Imidazo[1,2-a]pyridine derivatives have been proposed for use as antifungal drugs .

Antiviral Applications

Imidazo[1,2-a]pyridine derivatives have also been proposed for use as antiviral drugs .

Anti-inflammatory Applications

Imidazo[1,2-a]pyridine derivatives have been proposed for use as anti-inflammatory drugs .

Propriétés

IUPAC Name |

N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O/c1-15-10-12-24-14-17(23-20(24)13-15)9-11-22-21(25)19-8-4-6-16-5-2-3-7-18(16)19/h2-8,10,12-14H,9,11H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFDJNCSUIZXDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)CCNC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-1-naphthamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

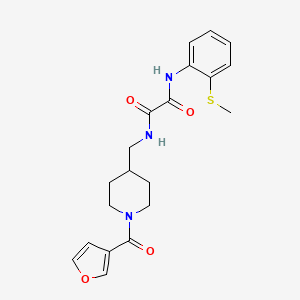

![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2612415.png)

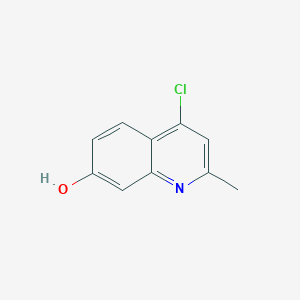

![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2612419.png)

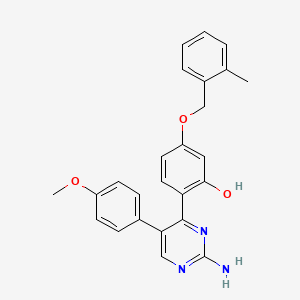

![(4Z)-4-[(3-Bromophenyl)methylidene]-2-methyl-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B2612420.png)

![1,7-dimethyl-9-(4-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2612426.png)

![1-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2612427.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide](/img/structure/B2612433.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chlorobenzoate](/img/structure/B2612434.png)